4-Guanidinobenzoyl Chloride, Hydrochloride

Übersicht

Beschreibung

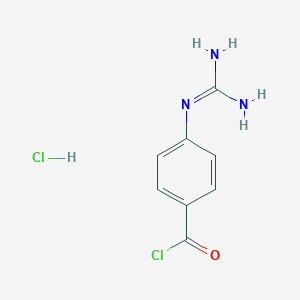

4-Guanidinobenzoyl Chloride, Hydrochloride is a chemical compound with the molecular formula C8H9Cl2N3O. It is known for its utility in organic synthesis and is often used as an intermediate in the preparation of various pharmaceuticals and fine chemicals . The compound appears as a pale yellow crystalline solid and is sensitive to moisture .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Guanidinobenzoyl Chloride, Hydrochloride can be synthesized from p-guanidinobenzoic acid. The process involves converting p-guanidinobenzoic acid into its chloride form using thionyl chloride or oxalyl chloride under anhydrous conditions . The reaction is typically carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The product is usually purified by recrystallization from suitable solvents such as methanol or pyridine .

Analyse Chemischer Reaktionen

Types of Reactions

4-Guanidinobenzoyl Chloride, Hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form substituted products.

Hydrolysis: In the presence of water, it hydrolyzes to form p-guanidinobenzoic acid.

Common Reagents and Conditions

Thionyl Chloride or Oxalyl Chloride: Used for the initial conversion of p-guanidinobenzoic acid to its chloride form.

Amines and Alcohols: Common nucleophiles used in substitution reactions.

Water: Used in hydrolysis reactions.

Major Products

Substituted Guanidinobenzoyl Derivatives: Formed from substitution reactions.

p-Guanidinobenzoic Acid: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

Protein Denaturation and Refolding

GBC is utilized in studies involving protein denaturation due to its chaotropic properties. It disrupts hydrogen bonds and hydrophobic interactions within proteins, leading to unfolding. This property is invaluable for:

- Protein Purification : GBC aids in solubilizing proteins from inclusion bodies, enhancing their yield during purification processes.

- Refolding Studies : Following denaturation, GBC can be used in refolding protocols to restore the functional conformation of proteins.

Case Study : A study demonstrated that GBC effectively denatured Escherichia coli β-galactosidase, allowing for subsequent analysis of its molecular weight in concentrated solutions .

Nucleic Acid Isolation

GBC is also employed in nucleic acid extraction protocols. It helps in lysing cells and denaturing nucleoproteins, which is crucial for obtaining high-quality RNA and DNA.

- Application Example : In RNA isolation, GBC ensures the integrity of extracted RNA by inhibiting RNase activity, thus preventing degradation .

Medicinal Uses

Guanidine compounds have been studied for their potential therapeutic effects. GBC is being explored for its role in enhancing neurotransmitter release and muscle function.

- Eaton-Lambert Syndrome Treatment : Similar to guanidine hydrochloride, GBC may enhance acetylcholine release at neuromuscular junctions, providing symptomatic relief for conditions characterized by muscle weakness .

Antimicrobial Applications

GBC has demonstrated antimicrobial properties against various pathogens. Its incorporation into materials has shown promising results in enhancing antimicrobial activity.

- Material Development : Dressings infused with GBC have exhibited effective antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in wound care .

Wirkmechanismus

The mechanism of action of 4-Guanidinobenzoyl Chloride, Hydrochloride involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The guanidinium group in the compound is particularly effective in binding to anionic sites on proteins through ion pairing and hydrogen bonding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

p-Guanidinobenzoic Acid: The parent compound from which 4-Guanidinobenzoyl Chloride, Hydrochloride is derived.

4-Guanidinobenzoic Acid Chloride: Another derivative with similar properties.

4-Aminobenzoyl Chloride: A related compound with an amino group instead of a guanidinium group

Uniqueness

This compound is unique due to its guanidinium group, which enhances its ability to interact with proteins and enzymes. This makes it particularly valuable in biochemical applications where strong and specific binding to anionic sites is required .

Biologische Aktivität

4-Guanidinobenzoyl Chloride, Hydrochloride (GBCH) is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of enteropeptidase. This serine protease plays a critical role in protein digestion and is implicated in various metabolic disorders, including obesity and diabetes mellitus. This article reviews the biological activity of GBCH, focusing on its mechanisms of action, efficacy in experimental models, and potential therapeutic applications.

Chemical Structure and Properties

GBCH is characterized by the following chemical structure:

- Molecular Formula : C₈H₉Cl₂N₃O

- Molecular Weight : 220.08 g/mol

- CAS Number : 7035-79-2

The compound features a guanidine group which is crucial for its biological activity, particularly in inhibiting specific enzymes involved in metabolic processes.

GBCH primarily functions as an enteropeptidase inhibitor , which is significant for the following reasons:

- Inhibition of Trypsinogen Activation : Enteropeptidase converts trypsinogen into trypsin, initiating protein digestion. By inhibiting this enzyme, GBCH can potentially reduce protein absorption, which may be beneficial in managing obesity and diabetes .

- Impact on Protein Metabolism : In animal models, GBCH administration resulted in increased fecal protein output, indicating altered protein metabolism without requiring high systemic exposure .

Efficacy Studies

Recent studies have evaluated the biological activity of GBCH through various experimental setups:

-

In Vivo Studies :

- In diet-induced obese (DIO) mice, GBCH significantly elevated fecal protein output when administered orally. This suggests that the compound effectively inhibits enteropeptidase without necessitating high plasma concentrations .

- The pharmacodynamic effects were linked to the compound's stability and solubility under physiological conditions, enhancing its potential as an oral therapeutic agent .

-

In Vitro Studies :

- High-throughput screening identified several derivatives of GBCH with varying inhibitory potencies against enteropeptidase. The most effective compounds exhibited low IC₅₀ values, indicating strong inhibitory action .

- A docking model demonstrated that modifications to the chemical structure could enhance binding affinity to enteropeptidase, suggesting pathways for further optimization .

Case Studies

Case studies involving GBCH have highlighted its potential therapeutic applications:

- Obesity Management : A case study reported on the effects of GBCH on weight management in obese models. The results indicated that inhibition of enteropeptidase led to reduced dietary protein absorption and subsequent weight loss .

- Diabetes Mellitus : Another study explored the implications of GBCH in diabetic models, showing that it may help regulate glucose metabolism by modifying protein digestion pathways .

Data Summary

| Study Type | Findings | Implications |

|---|---|---|

| In Vivo | Increased fecal protein output | Potential for obesity treatment |

| In Vitro | Low IC₅₀ values for enteropeptidase | Strong inhibitory action |

| Case Study (Obesity) | Reduced dietary protein absorption | Weight management strategy |

| Case Study (Diabetes) | Regulation of glucose metabolism | Therapeutic potential for diabetes |

Eigenschaften

IUPAC Name |

4-(diaminomethylideneamino)benzoyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O.ClH/c9-7(13)5-1-3-6(4-2-5)12-8(10)11;/h1-4H,(H4,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSRWFDTGDGNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512144 | |

| Record name | 4-[(Diaminomethylidene)amino]benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7035-79-2 | |

| Record name | Benzoyl chloride, 4-[(aminoiminomethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Diaminomethylidene)amino]benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.